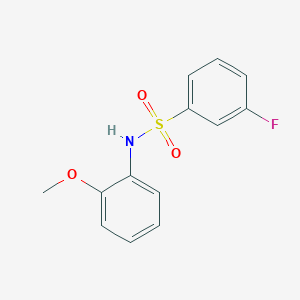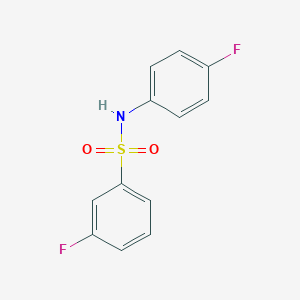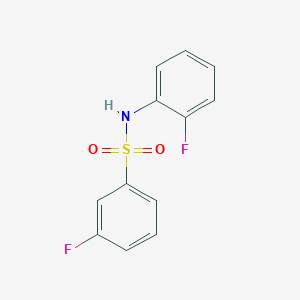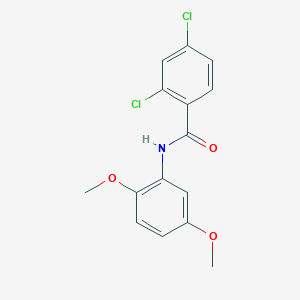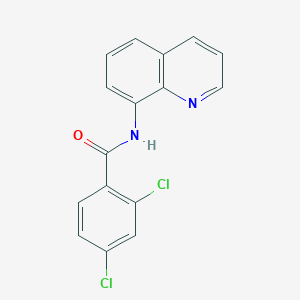
2,4-dichloro-N-quinolin-8-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-quinolin-8-ylbenzamide, commonly known as DCQ, is a synthetic compound that belongs to the class of quinoline-based molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. DCQ has been found to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of DCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. DCQ has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, DCQ can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
DCQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DCQ has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic inflammation.
実験室実験の利点と制限
DCQ has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be readily purified. DCQ has also been found to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying cellular processes.
However, DCQ also has some limitations for use in laboratory experiments. It is a relatively complex molecule, which can make it difficult to study its mechanism of action. DCQ also exhibits some toxicity at higher concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on DCQ. One area of interest is the development of DCQ-based drugs for the treatment of cancer and viral infections. Researchers are also interested in studying the mechanism of action of DCQ in more detail, in order to better understand its effects on cellular processes. Additionally, there is potential for the development of novel synthetic methods for the production of DCQ and related compounds.
合成法
DCQ can be synthesized by a variety of methods, including the condensation of 2,4-dichloroaniline and 8-hydroxyquinoline in the presence of a suitable acid catalyst. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
DCQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DCQ has also been shown to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
特性
分子式 |
C16H10Cl2N2O |
|---|---|
分子量 |
317.2 g/mol |
IUPAC名 |
2,4-dichloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(13(18)9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
InChIキー |
WBCCVWSCSIXDGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
溶解性 |
0.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



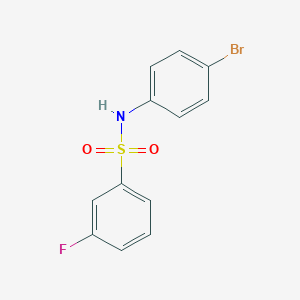
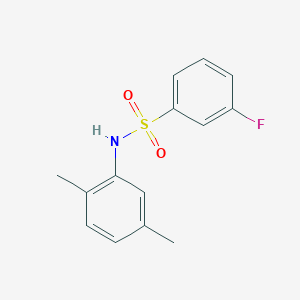
![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)
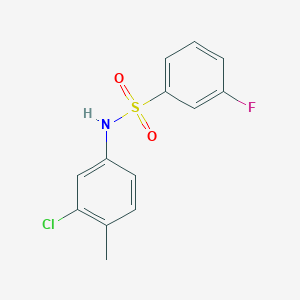
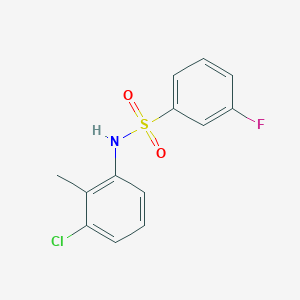
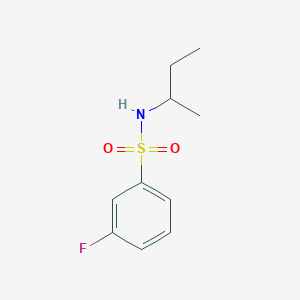
![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
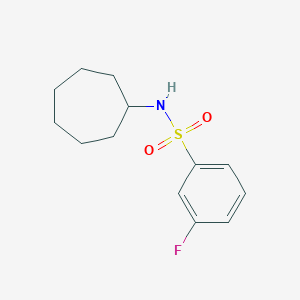
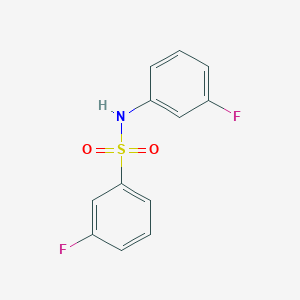
![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
